Cas no 1404-52-0 (5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,7,8,11-pentahydroxy-10-[[2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,(7R,8R,10S)-)

5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,7,8,11-pentahydroxy-10-[[2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,(7R,8R,10S)- structure
1404-52-0 structure
Productnaam:5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,7,8,11-pentahydroxy-10-[[2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,(7R,8R,10S)-
CAS-nummer:1404-52-0
MF:C28H33NO10
MW:543.562329053879
CID:196288
PubChem ID:3037123

5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,7,8,11-pentahydroxy-10-[[2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,(7R,8R,10S)- Chemische en fysische eigenschappen

Naam en identificatie

    • 5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,7,8,11-pentahydroxy-10-[[2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,(7R,8R,10S)-
    • (7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
    • Betaclamycin T
    • b-Rhodomycin I
    • Rhodomycin B
    • β-Rhodomycin I
    • beta-Rhodomycin
    • (7R)-8-Ethyl-7,8,9,10-tetrahydro-1,6,7,8α,11-pentahydroxy-10α-[(3-dimethylamino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-5,12-naphthacenedione
    • .BETA.-RHODOMYCIN 1
    • 338LTB451D
    • RHODOMYCIN B [MI]
    • ANTIBIOTIC BA 32C
    • BRN 0073612
    • CHEBI:81879
    • DTXSID40161326
    • Q27155642
    • C18642
    • 1404-52-0
    • UNII-338LTB451D
    • 5,12-NAPHTHACENEDIONE, 8-ETHYL-7,8,9,10-TETRAHYDRO-1,6,7,8,11-PENTAHYDROXY-10-((2,3,6-TRIDEOXY-3-(DIMETHYLAMINO)-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-, (7R,8R,10S)-
    • (7S,9R,10R)-13-DEOXO-10-HYDROXYCARMINOMCYIN
    • 4-18-00-07401 (Beilstein Handbook Reference)
    • beta-Rhodomycin 1
    • NSC 102813
    • b-Rhodomycin 1
    • Inchi: InChI=1S/C28H33NO10/c1-5-28(37)10-15(39-16-9-13(29(3)4)22(31)11(2)38-16)18-21(27(28)36)26(35)19-20(25(18)34)24(33)17-12(23(19)32)7-6-8-14(17)30/h6-8,11,13,15-16,22,27,30-31,34-37H,5,9-10H2,1-4H3/t11-,13-,15-,16-,22+,27+,28+/m0/s1
    • InChI-sleutel: HINUXGZHCXYZMB-DJNFHWKQSA-N
    • LACHT: CN([C@@H]1[C@H](O)[C@H](C)O[C@@H](O[C@H]2C[C@](O)(CC)[C@H](O)C3=C(C4C(=O)C5C=CC=C(O)C=5C(=O)C=4C(O)=C23)O)C1)C

Berekende eigenschappen

  • Exacte massa: 515.17917
  • Monoisotopische massa: 543.21044625g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 39
  • Aantal draaibare bindingen: 4
  • Complexiteit: 947
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 7
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2
  • Topologisch pooloppervlak: 177Ų

Experimentele eigenschappen

  • PSA: 177.22

5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,7,8,11-pentahydroxy-10-[[2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,(7R,8R,10S)- Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Heyuan Broad Spectrum Biotechnology Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD